REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[C:4]([O:12]C)[CH:3]=1.Br>C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[C:4]([OH:12])[CH:3]=1
|
Name
|
|
Quantity
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1.4 g
|
Type
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reactant
|
Smiles
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ClC1=CC(=C(C=C1)CC(=O)O)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
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5 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
then evaporated under reduced pressure
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Type
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CUSTOM
|
Details
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The residue was azeotroped with toluene
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Type
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CUSTOM
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Details
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triturated with diethyl ether and isohexane
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C=C1)CC(=O)O)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |